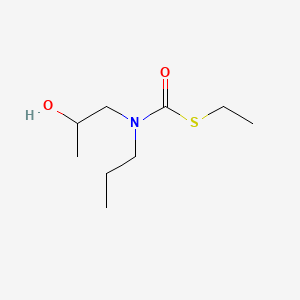

S-Ethyl (2-hydroxypropyl)propylthiocarbamate

Description

Thiocarbamate Compound Family Overview

Thiocarbamates represent a class of organosulfur compounds characterized by the replacement of oxygen in carbamates with sulfur atoms. These compounds exist in two isomeric forms: O-thiocarbamates (esters with the general structure ROC(=S)NR₂) and S-thiocarbamates (thioesters with the structure RSC(=O)NR₂). Their synthesis typically involves reactions between thiocyanates and alcohols or water, as exemplified by the Riemschneider thiocarbamate synthesis.

Thiocarbamates are agriculturally significant, with applications as herbicides and fungicides. Notable examples include EPTC (S-ethyl dipropylcarbamothioate) and cycloate (S-ethyl cyclohexylethylcarbamothioate), which inhibit weed growth by disrupting lipid biosynthesis. Table 1 highlights key thiocarbamate herbicides and their structural features.

Table 1: Structural Comparison of Thiocarbamate Herbicides

| Compound | R₁ Group | R₂/R₃ Groups | Key Application |

|---|---|---|---|

| EPTC | Ethyl | Dipropyl | Pre-emergence herbicide |

| Cycloate | Ethyl | Cyclohexyl, ethyl | Soil fumigation |

| Triallate | Isopropyl | Allyl chloride | Wild oat control |

| S-Ethyl (2-hydroxypropyl)propylthiocarbamate | Ethyl | 2-Hydroxypropyl, propyl | Research intermediate |

Historical Development of this compound

The compound emerged during mid-20th-century efforts to optimize thiocarbamate herbicides. Its development paralleled discoveries in the 1950s–1970s, when derivatives like EPTC and pebulate were commercialized for agricultural use. Unlike mainstream herbicides, this compound is primarily studied as a synthetic intermediate or impurity in herbicide production. Patent analyses and chemical databases first documented its synthesis in the late 20th century, often through reactions involving S-ethyl carbamothioates and hydroxypropyl precursors.

Nomenclature and Identification Systems

Systematic Name :

S-Ethyl N-(2-hydroxypropyl)-N-propylcarbamothioate

Synonyms :

- Carbamothioic acid, (2-hydroxypropyl)propyl-, S-ethyl ester

- SEPTC (abbreviation discouraged per style guidelines)

Identifiers :

- CAS Registry Number : 65109-69-5

- Molecular Formula : C₉H₁₉NO₂S

- Molecular Weight : 205.32 g/mol

- SMILES : CCCN(CC(C)O)C(=O)SCC

- InChI Key : XNFHBDFEWMILFR-UHFFFAOYSA-N

Spectroscopic Data :

Relationship to Other Thiocarbamate Derivatives

This compound belongs to the S-thiocarbamate subclass, sharing a core structure with agrochemicals like EPTC and pebulate. Key distinctions include:

Functional Group Variations :

Synthetic Flexibility :

Structural Analogues :

Figure 1 : Structural comparison with EPTC and triallate

EPTC: S-CH₂CH₃ | C(=O)N(CH₂CH₂CH₃)₂

Triallate: S-CH₂CCl=CHCl | C(=O)N(CH(CH₃)₂)₂

this compound: S-CH₂CH₃ | C(=O)N(CH₂CH₂CH₃)(CH₂CH(OH)CH₃)

Properties

IUPAC Name |

S-ethyl N-(2-hydroxypropyl)-N-propylcarbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2S/c1-4-6-10(7-8(3)11)9(12)13-5-2/h8,11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFHBDFEWMILFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC(C)O)C(=O)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90793898 | |

| Record name | S-Ethyl (2-hydroxypropyl)propylcarbamothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90793898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65109-69-5 | |

| Record name | S-Ethyl (2-hydroxypropyl)propylthiocarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065109695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Ethyl (2-hydroxypropyl)propylcarbamothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90793898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-ETHYL (2-HYDROXYPROPYL)PROPYLTHIOCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LV617Y7436 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

S-Ethyl (2-hydroxypropyl)propylthiocarbamate, commonly referred to as EPTC, is a thiocarbamate herbicide widely used in agricultural practices. Understanding its biological activity is crucial for assessing its environmental impact, efficacy in weed control, and potential toxicity to non-target organisms. This article reviews the biological activity of EPTC, focusing on its toxicological effects, metabolic pathways, and ecological implications.

- Molecular Formula : C9H19NO2S

- Molecular Weight : 205.32 g/mol

- CAS Number : 759-94-4

EPTC functions primarily as a herbicide by inhibiting the growth of various weeds. Its mechanism involves interference with the biosynthesis of essential amino acids in plants, particularly those involved in the synthesis of chlorophyll and other vital compounds.

Acute Toxicity

EPTC exhibits moderate toxicity through dermal and oral routes but is highly toxic via inhalation. The following table summarizes its acute toxicity data:

| Route of Exposure | Toxicity Level |

|---|---|

| Oral | Moderate |

| Dermal | Moderate |

| Inhalation | High |

Chronic Effects

Long-term exposure to EPTC has been linked to several adverse effects:

- Neurotoxicity : Studies indicate an increased incidence of neuronal necrosis and degeneration in both central and peripheral nervous systems across different species, including rats and dogs .

- Cardiotoxicity : Histopathological evaluations have revealed myocardial degeneration in chronic studies .

- Reproductive and Developmental Toxicity : EPTC did not show significant reproductive or developmental toxicity in various studies, including two oncogenicity studies .

Metabolism and Bioaccumulation

EPTC is rapidly absorbed and excreted with minimal bioaccumulation. Metabolic studies using radiolabeled EPTC demonstrated that most radioactivity appeared in urine, with negligible amounts found in feces or exhaled air . The compound undergoes hydroxylation yielding several metabolites, including N-(2-hydroxy)propyl and S-(2-hydroxy)ethyl derivatives .

Effects on Non-target Organisms

Research indicates that EPTC poses risks to aquatic organisms and amphibians. For instance, studies have shown that exposure to EPTC can lead to developmental abnormalities in amphibians such as the red-legged frog .

Atmospheric Oxidation

The atmospheric lifetime of EPTC has been estimated to be around 6 hours when reacting with hydroxyl radicals, contributing to ozone formation and potential secondary pollutant generation .

Case Study 1: Environmental Monitoring

A study conducted on the effects of EPTC on local ecosystems found that its application led to significant reductions in biodiversity among aquatic organisms. Monitoring programs revealed a correlation between EPTC usage and declines in sensitive species populations.

Case Study 2: Agricultural Impact Assessment

In a comprehensive assessment of agricultural practices involving EPTC, researchers noted that while it effectively controlled weed populations, it also raised concerns regarding soil health and the long-term sustainability of crop production systems due to its toxic effects on beneficial soil microorganisms.

Scientific Research Applications

Agricultural Applications

1. Herbicidal Properties

EPTC is primarily used as a pre-emergence and early post-emergence herbicide. It effectively controls a variety of weeds in crops such as corn, soybeans, and vegetables. The mechanism of action involves inhibiting the formation of the cuticle during the early growth stages of seedlings, which is crucial for their survival .

- Application Methods :

2. Crop Safety and Efficacy

Research indicates that EPTC can be safely used in various crops without significant adverse effects on plant growth when applied according to recommended guidelines. Its efficacy against both broadleaf and grassy weeds makes it a valuable tool in integrated weed management strategies.

Toxicological Studies

1. Risk Assessment

The U.S. Environmental Protection Agency (EPA) has conducted extensive risk assessments on EPTC, evaluating its potential toxicological effects on humans and wildlife. Key findings include:

- Toxicity Levels : EPTC exhibits moderate toxicity through dermal and oral routes but is highly toxic via inhalation.

- Health Concerns : Notable effects observed include cardiomyopathy and neuronal cell necrosis in animal studies, raising concerns about neurotoxic effects .

2. Residue Chemistry

The assessment also considered dietary exposure from food and water sources, confirming that EPTC residues remain within acceptable limits when used as directed. This makes it a viable option for agricultural practices while ensuring consumer safety.

Emerging Biological Activities

Recent studies have begun to explore the broader biological activities of EPTC beyond its herbicidal applications, particularly its potential antimicrobial and anticancer properties.

1. Antimicrobial Activity

Preliminary investigations suggest that EPTC may possess antimicrobial properties. Compounds with similar structural frameworks have shown efficacy against various pathogens, indicating that EPTC could also exhibit similar activities against bacteria and fungi.

2. Cytotoxicity and Anticancer Potential

Research into related thiocarbamate compounds indicates potential anticancer properties. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cell lines through:

- Enzyme Inhibition : Targeting key metabolic enzymes.

- DNA Interaction : Disrupting DNA replication processes.

- Reactive Oxygen Species Generation : Inducing oxidative stress leading to cell death.

Comparative Analysis of Related Compounds

A comparison of biological activities among various thiocarbamate derivatives highlights the potential of EPTC in therapeutic applications:

| Compound Name | Structure | Antimicrobial Activity | Cytotoxicity | Mechanism |

|---|---|---|---|---|

| S-Ethyl (2-hydroxypropyl)propylthiocarbamate | Structure TBD | TBD | TBD | TBD |

| Benzothiazole Derivative | Structure TBD | Positive | Moderate | Enzyme Inhibition |

| Thiazole Hydrazone | Structure TBD | Positive | High | DNA Intercalation |

TBD = To Be Determined

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Thiocarbamates

Structural Comparisons

Thiocarbamates share a common backbone of R-S-C(=O)-N-R’₂ , with variations in alkyl/aryl substituents determining their biological activity and environmental behavior. Below is a comparative analysis:

| Compound Name | Molecular Formula | Substituents (R, R’) | Key Structural Feature |

|---|---|---|---|

| EPTC (S-Ethyl dipropylthiocarbamate) | C₉H₁₉NOS | Ethyl (S), dipropyl (N) | Linear propyl chains |

| S-Ethyl (2-hydroxypropyl)propylthiocarbamate | C₉H₁₉NO₂S | Ethyl (S), hydroxypropyl/propyl (N) | Hydroxyl group on propyl chain |

| Butylate (S-Ethyl diisobutylthiocarbamate) | C₁₁H₂₃NOS | Ethyl (S), diisobutyl (N) | Branched isobutyl groups |

| Cycloate (S-Ethyl N-cyclohexylthiocarbamate) | C₉H₁₇NOS | Ethyl (S), cyclohexyl (N) | Cyclohexyl ring |

Key Observations :

Metabolic and Environmental Behavior

EPTC and Its Metabolites:

- EPTC undergoes rapid oxidation in plants and animals to form hydroxylated derivatives, including this compound .

- Hydroxylation increases water solubility, facilitating transport into aquatic systems but reducing herbicidal efficacy .

Butylate:

- Metabolized via S-oxidation and dealkylation, producing sulfoxides and sulfones with higher toxicity to non-target organisms .

- Persists longer in soil due to branched structure, requiring higher application rates compared to EPTC .

Cycloate:

Toxicity and Regulatory Status

¹Tolerances vary by crop; values represent ranges from EPA registrations.

²Toxicity inferred from parent compound (EPTC) and hydroxylated metabolites.

Herbicidal Efficacy

- EPTC : Effective against grassy weeds in corn and sorghum but requires soil incorporation due to volatility .

- This compound : Lacks herbicidal activity as a metabolite but serves as a biomarker for EPTC exposure .

- Butylate : Preferred in turfgrass management due to lower volatility and controlled release .

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for synthesizing S-Ethyl (2-hydroxypropyl)propylthiocarbamate, and what analytical methods validate its purity?

- Methodological Answer : Synthesis typically involves reacting thiocarbamoyl chloride derivatives with hydroxypropylpropylamine under controlled anhydrous conditions. For purity validation, High-Performance Liquid Chromatography (HPLC) paired with UV-Vis detection (λ = 254 nm) is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while mass spectrometry (MS) verifies molecular weight. Gas Chromatography (GC) with flame ionization detection may be used for volatile byproduct analysis .

Q. How is this compound identified in environmental samples, and what are its key spectral signatures?

- Methodological Answer : In environmental matrices (e.g., soil, water), extraction is performed via solid-phase extraction (SPE) using C18 cartridges. Detection employs Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode. Key MS/MS transitions include m/z 218 → 130 (quantitative) and m/z 218 → 98 (qualitative). Infrared (IR) spectroscopy identifies thiocarbamate functional groups (C=S stretch ~1,100 cm⁻¹) .

Q. What regulatory frameworks govern the environmental monitoring of this compound in water systems?

- Methodological Answer : The U.S. EPA includes it in the Contaminant Candidate List (CCL) under SDWA guidelines. Monitoring requires adherence to EPA Method 535 for thiocarbamates, which specifies a detection limit of 0.1 µg/L. Researchers must validate results using isotope dilution techniques (e.g., ¹³C-labeled internal standards) to correct matrix effects .

Advanced Research Questions

Q. How do soil microbial communities influence the degradation kinetics of this compound, and what metabolic pathways dominate in pre-exposed soils?

- Methodological Answer : Degradation studies in soils with prior thiocarbamate exposure show accelerated breakdown via N-dealkylation and hydroxylation. Use ¹⁴C-labeled compound in microcosm experiments to track metabolites via Radio-TLC. Metagenomic profiling (16S rRNA sequencing) identifies Pseudomonas spp. as key degraders. Compare half-lives (t₁/₂) in virgin vs. pre-exposed soils using first-order kinetic models .

Q. What discrepancies exist between experimental and computational models of atmospheric reactivity for this compound?

- Methodological Answer : Environmental chamber studies (e.g., SAPRC-07 mechanism) reveal overestimation of ozone formation potential by 15–20% compared to experimental data. Address this by refining rate constants for OH-radical reactions using pulsed laser photolysis (PLP) and cavity ring-down spectroscopy (CRDS). Cross-validate with quantum mechanical calculations (DFT/B3LYP) to adjust transition state energies .

Q. How do contradictory metabolic data from plant vs. mammalian systems inform toxicity risk assessments?

- Methodological Answer : In corn, oxidative metabolism via cytochrome P450 produces non-toxic sulfoxides, whereas rat models show hepatotoxic glutathione adducts. Resolve contradictions using comparative metabolomics: incubate liver microsomes (rat) and plant cell cultures (Zea mays) with the compound, then profile metabolites via UPLC-QTOF-MS. Apply benchmark dose (BMD) modeling to extrapolate species-specific thresholds .

Q. What experimental designs mitigate artifacts in stability studies under varying pH and temperature conditions?

- Methodological Answer : Use buffered solutions (pH 4–9) with ionic strength adjusted to 0.1 M. Conduct accelerated stability testing at 40°C/75% RH for 6 months, sampling monthly. Quantify degradation products (e.g., propylamine derivatives) via LC-MS with polarity switching. Include dark controls to rule out photolysis. Statistical analysis via ANOVA identifies significant degradation pathways (p < 0.05) .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the compound’s persistence in aerobic vs. anaerobic environments?

- Methodological Answer : Aerobic studies (e.g., EPA 835.1410) report t₁/₂ = 30 days, while anaerobic sediment assays show t₁/₂ > 90 days. Design a tiered study: (1) Measure dissolved oxygen (DO) gradients in microcosms using Clark-type electrodes; (2) Quantify reductive dealkylation metabolites (e.g., ethane thiol) via headspace GC-SCD; (3) Apply mixed-effects models to differentiate abiotic vs. microbial contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.